molecular formula C14H12O2 B1339493 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 21849-93-4

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone

Cat. No. B1339493
CAS RN: 21849-93-4
M. Wt: 212.24 g/mol
InChI Key: KLKOZQTVEOCZLV-UHFFFAOYSA-N
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Description

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone, also known as HPE, is an organic compound that has been extensively studied for its potential use in scientific research. HPE is a ketone that is derived from biphenyl, a common organic compound that is widely used in the chemical industry. HPE has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Microwave-Assisted Synthesis

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone and its derivatives have been utilized in microwave-assisted synthesis procedures, emphasizing the importance of eco-friendly protocols in organic synthesis. For example, microwave-assisted synthesis techniques are employed for promoting environmentally friendly Suzuki reactions, using water as a solvent. This showcases the compound's role in facilitating efficient and sustainable chemical reactions in the laboratory setting (Soares et al., 2015).

Photophysical Studies

The compound has been involved in studies focusing on its photophysical properties. The photophysics of similar derivatives, like 1-(4'-amino-biphenyl-4-yl)-ethanone, were investigated, demonstrating significant shifts in fluorescence in certain conditions, shedding light on solvent interactions at a microscopic level (Ghoneim, 2001).

Antimicrobial Activity

Derivatives of 1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone have been synthesized and evaluated for their antimicrobial properties, indicating their potential applications in the development of new antimicrobial agents. For instance, certain synthesized compounds showed significant antimicrobial activities, underscoring the compound's importance in medicinal and drug research (Sherekar et al., 2022).

DNA Repair Pathways in Cancer Treatment

Interestingly, some derivatives have been identified as protein kinase inhibitors targeting major DNA repair pathways, which is crucial in cancer treatment. For example, specific inhibitors targeting DNA-dependent protein kinase (DNA-PK) have been found to enhance the cytotoxicity of agents inducing DNA double-strand breaks, suggesting the compound's significant role in developing novel cancer therapies (Kashishian et al., 2003).

properties

IUPAC Name

1-[4-(2-hydroxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKOZQTVEOCZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50579155
Record name 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2'-Hydroxy-[1,1'-biphenyl]-4-yl)ethanone

CAS RN

21849-93-4
Record name 1-(2′-Hydroxy[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21849-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2'-Hydroxy[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50579155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JJ Molloy, RP Law, JWB Fyfe, CP Seath… - Organic & …, 2015 - pubs.rsc.org
A modular synthesis of functionalised biaryl phenols from two boronic acid derivatives has been developed via one-pot Suzuki–Miyaura cross-coupling, chemoselective control of boron …
Number of citations: 31 0-pubs-rsc-org.brum.beds.ac.uk
JJ Molloy, RP Law, JWB Fyfe, CP Seath, DJ Hirst… - pureportal.strath.ac.uk
A modular synthesis of functionalised biaryl phenols from two boronic acid derivatives has been developed via one-pot Suzuki-Miyaura cross-coupling, chemoselective control of boron …
Number of citations: 7 pureportal.strath.ac.uk

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